A Guide to Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate: A Strategic Building Block for Advanced Chemical Synthesis
A Guide to Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate: A Strategic Building Block for Advanced Chemical Synthesis
Abstract
Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a strategic building block in medicinal chemistry and materials science. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, reactivity, and applications. The presence of a trifluoromethyl group at the 7-position significantly influences the electronic properties of the indole core, enhancing metabolic stability and lipophilicity, which are critical parameters in drug design.[1][2] The methyl ester at the 4-position provides a versatile handle for a wide range of chemical transformations, including hydrolysis, amidation, and reduction. We will explore plausible synthetic routes, detail key reaction protocols, and illustrate its potential in the rational design of complex molecular architectures, particularly for drug discovery programs targeting kinases and other enzyme classes.
Introduction: The Strategic Importance of Fluorinated Indoles
The Indole Scaffold in Medicinal Chemistry
The indole ring system is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and functional materials.[3] Its unique electronic structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold in drug discovery. The indole core can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in modern medicinal chemistry to enhance the drug-like properties of lead compounds.[1] The CF₃ group is highly electronegative and lipophilic, which can lead to:
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Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing the half-life of a drug.
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Enhanced Lipophilicity: This can improve a compound's ability to cross cellular membranes and penetrate into hydrophobic protein pockets.[2]
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Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic centers, affecting ionization state and solubility.
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Improved Binding Affinity: The CF₃ group can engage in unique non-covalent interactions with protein targets, such as orthogonal multipolar interactions, which can significantly enhance binding potency.
Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate: An Overview
This building block strategically combines the indole scaffold with a C-7 trifluoromethyl group and a C-4 methyl carboxylate. This specific arrangement offers several advantages:
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The C-7 CF₃ group exerts a strong electron-withdrawing effect on the benzene portion of the indole, influencing the reactivity of the entire ring system.
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The C-4 ester is sterically accessible and serves as a primary point for derivatization, allowing for the introduction of diverse functional groups through amide bond formation or other transformations.
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The N-H at the 1-position and the C-2/C-3 positions of the pyrrole ring remain available for further functionalization, providing multiple vectors for library synthesis and structure-activity relationship (SAR) studies.
Physicochemical Properties and Characterization
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on closely related analogs.[4][5]
| Property | Value | Source/Basis |
| CAS Number | 100846-99-9 | Vendor Data |
| Molecular Formula | C₁₁H₈F₃NO₂ | Calculated |
| Molecular Weight | 243.18 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analog Comparison |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO | General Knowledge |
| Storage | Store at 2-8°C under an inert atmosphere | [6] |
Spectroscopic Characterization (Expected):
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¹H NMR: Protons on the indole ring will show characteristic shifts, with the N-H proton appearing as a broad singlet downfield (>10 ppm). Aromatic protons will be influenced by the anisotropic effects of the CF₃ and CO₂Me groups. The methyl ester will present as a singlet around 3.9 ppm.
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¹³C NMR: The spectrum will show distinct signals for the indole carbons, the methyl ester carbon, and the CF₃ carbon (a quartet due to C-F coupling).
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¹⁹F NMR: A singlet is expected around -60 to -65 ppm (relative to CFCl₃), characteristic of an aromatic CF₃ group.
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Mass Spectrometry: ESI-MS would show a clear [M+H]⁺ peak at m/z 244.06 and/or an [M-H]⁻ peak at m/z 242.05.
Synthesis Strategies
A robust and scalable synthesis is crucial for the utility of any building block. While multiple routes are conceivable, a practical approach would involve the construction of the indole ring from a pre-functionalized aniline precursor. The following proposed synthesis is based on established methodologies for preparing substituted indoles, such as those used for analogous chloro-indoles.[7]
Detailed Experimental Protocol: A Proposed Synthesis
This protocol describes a three-step synthesis starting from 2-bromo-3-nitro-trifluoromethylbenzene.
Step 1: Palladium-Catalyzed Sonogashira Coupling
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To a solution of 2-bromo-3-nitro-trifluoromethylbenzene (1.0 eq) in a 2:1 mixture of THF and water, add trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture at 60°C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the TMS-protected alkyne.
-
Dissolve the purified product in methanol and add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours.
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Remove the solvent in vacuo, and partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the terminal alkyne intermediate.
Step 2: Reductive Cyclization (Bartoli Indole Synthesis)
-
Dissolve the terminal alkyne from the previous step (1.0 eq) in ethanol under an argon atmosphere.
-
Add 10% Palladium on carbon (0.1 w/w) to the solution.
-
Fit the flask with a hydrogen balloon and stir vigorously at room temperature for 16 hours.
-
The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the indole product.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-(trifluoromethyl)-1H-indole.
Step 3: Carboxylation and Esterification
-
Cool a solution of the 7-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous THF to -78°C under an argon atmosphere.
-
Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) and stir for 1 hour at -78°C.
-
Bubble dry CO₂ gas through the solution for 2 hours, maintaining the temperature at -78°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 7-(trifluoromethyl)-1H-indole-4-carboxylic acid.
-
Dissolve the crude acid in methanol. Add concentrated H₂SO₄ (0.1 eq) catalytically.
-
Heat the mixture to reflux for 20 hours.[4]
-
Cool to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Hexane/Ethyl Acetate) to afford Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate.
Diagram of Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the title compound.
Reactivity and Synthetic Elaboration
The true value of this building block lies in its capacity for controlled, regioselective functionalization at multiple sites.
N-H Functionalization
The indole nitrogen can be readily deprotonated with a mild base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles:
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF or ACN.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides or boronic acids.
-
N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine or triethylamine.
C-H Functionalization
While the C-4 and C-7 positions are blocked, the pyrrole ring remains reactive:
-
Electrophilic Substitution (C-3): The C-3 position is the most nucleophilic and is susceptible to electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction).
-
Directed Lithiation (C-2): After N-protection (e.g., with a Boc or SEM group), the C-2 position can be selectively deprotonated with a strong base (e.g., t-BuLi) and quenched with an electrophile.
Modification of the Carboxylate Ester
The C-4 ester is a key handle for diversification:
-
Hydrolysis: Saponification with LiOH or NaOH in a THF/water mixture yields the corresponding carboxylic acid, which can then be used in further reactions.
-
Amidation: The ester can be directly converted to an amide via aminolysis at elevated temperatures, or more commonly, the carboxylic acid is coupled with a primary or secondary amine using standard coupling reagents (e.g., HATU, HOBt/EDC).
-
Reduction: The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Diagram of Key Reaction Sites
Caption: A typical drug discovery workflow using the title building block.
Conclusion and Future Outlook
Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate is more than just a chemical intermediate; it is a sophisticated design element for creating novel molecular entities. Its strategic placement of a bioisosteric CF₃ group and a versatile ester handle on a privileged indole scaffold provides chemists with a powerful tool for overcoming common challenges in drug discovery, such as metabolic instability and poor target engagement. Future work will likely focus on developing enantioselective functionalizations of this core and expanding its application into the realm of functional organic materials, where its unique electronic properties can be harnessed for applications in electronics and photonics. [8]
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ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters. [Online] Available at: [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]
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PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. [Online] Available at: [Link]
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Chem-Space. Indole Building Blocks. [Online] Available at: [Link]
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